molecular formula C6H9BrN4O B2783752 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 957006-07-4

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B2783752
CAS RN: 957006-07-4
M. Wt: 233.069
InChI Key: JUELVQGTNAJFHW-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

The compound has been explored for its potential in the synthesis of fused pyrazolo-thiazoles and thiazines, which are of interest in medicinal chemistry due to their antitumor properties . These structures are valuable as they often exhibit higher specificity and lower toxicity, making them promising candidates for anticancer drugs.

Organic Synthesis: Pyrazole Derivatives

In organic synthesis, this compound serves as a precursor for the construction of pyrazole derivatives . Pyrazoles are significant in the synthesis of various pharmaceuticals and have been used to create a wide range of biologically active compounds, including inhibitors and other pharmacologically relevant entities.

Drug Development: Tuberculosis Treatment

Research has indicated the use of this compound in the development of imidazole derivatives with anti-tubercular activity . These derivatives have shown potent activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis.

Biochemistry: Enzyme Inhibition

The compound’s derivatives have been utilized in the study of enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents . This research can lead to the discovery of new drugs targeting specific biochemical processes.

Pharmacology: Heterocyclic Compounds

In pharmacology, heterocyclic compounds like those derived from this compound are essential for creating drugs with a variety of biological activities . These activities include antibacterial, antiviral, and anti-inflammatory effects, which are central to many pharmacological treatments.

Material Science: Synthesis of Bipyrazoles

The compound is used in material science for the synthesis of bipyrazoles, which are important in creating new materials with specific electronic and structural properties . These materials can be used in a range of applications, from electronics to advanced coatings.

Bioactive Compound Synthesis: Antiparasitic and Antibacterial Agents

Its derivatives have shown promise in the synthesis of bioactive compounds with antiparasitic and antibacterial activities . This is particularly relevant in the search for new treatments for infectious diseases that are resistant to current medications.

Chemical Biology: Molecular Probes

In chemical biology, the compound can be modified to create molecular probes that bind to specific biological targets . These probes are useful tools for investigating cellular processes and can aid in the diagnosis of diseases.

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.

Biochemical Pathways

Related pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

A similar compound has shown superior antipromastigote activity , suggesting that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide might have similar effects.

properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUELVQGTNAJFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide

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